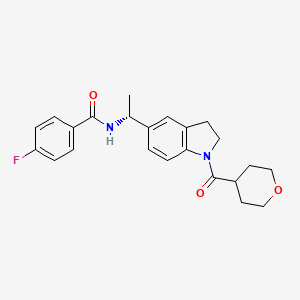

Ido1-IN-5

Description

Properties

IUPAC Name |

4-fluoro-N-[(1R)-1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O3/c1-15(25-22(27)16-2-5-20(24)6-3-16)18-4-7-21-19(14-18)8-11-26(21)23(28)17-9-12-29-13-10-17/h2-7,14-15,17H,8-13H2,1H3,(H,25,27)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBWFWVVKLRSHS-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2166616-75-5 | |

| Record name | LY-3381916 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10T9596ILQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of IDO1 Inhibitors: A Technical Guide for Researchers

This guide provides an in-depth exploration of the mechanism of action of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a promising class of molecules in cancer immunotherapy. While this document will use "Ido1-IN-5" as a representative agent for illustrative purposes, the core principles, pathways, and experimental methodologies described are broadly applicable to the class of small-molecule IDO1 inhibitors.

Part 1: The Central Role of IDO1 in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that plays a critical role in immune regulation.[1][2] It catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism, converting the essential amino acid L-tryptophan into N-formylkynurenine.[2][3] Under normal physiological conditions, IDO1 expression is low in most tissues. However, in the context of cancer, many tumors upregulate IDO1 expression, creating an immunosuppressive microenvironment that allows cancer cells to evade immune destruction.[1][4]

The immunosuppressive effects of IDO1 are twofold:

-

Tryptophan Depletion: The rapid consumption of tryptophan by IDO1 in the tumor microenvironment starves infiltrating immune cells, particularly T-cells, which are highly sensitive to tryptophan levels. This deprivation leads to the arrest of T-cell proliferation and function.

-

Kynurenine Accumulation: The metabolic products of tryptophan degradation, primarily kynurenine and its derivatives, are not inert. These metabolites actively suppress the function of effector T-cells and natural killer (NK) cells while promoting the differentiation and activity of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[5]

This dual mechanism effectively creates a protective shield for the tumor, dampening the anti-cancer immune response. Consequently, inhibiting the enzymatic activity of IDO1 has emerged as a compelling therapeutic strategy in oncology.[1]

Part 2: The Molecular Mechanism of Action of this compound

This compound, as a representative IDO1 inhibitor, is designed to directly block the catalytic activity of the IDO1 enzyme. By doing so, it aims to reverse the immunosuppressive effects orchestrated by tumors.

Direct Enzymatic Inhibition

The primary mechanism of action for small-molecule IDO1 inhibitors like this compound is the direct binding to the IDO1 enzyme, thereby preventing it from metabolizing tryptophan. These inhibitors can be classified based on their mode of interaction with the enzyme, which can be either reversible or irreversible. This interaction prevents the conversion of tryptophan to kynurenine, leading to a restoration of local tryptophan levels and a reduction in immunosuppressive kynurenine concentrations within the tumor microenvironment.[6]

Signaling Pathway: Reversing Immune Suppression

The inhibition of IDO1 by this compound initiates a cascade of downstream effects that collectively reinvigorate the anti-tumor immune response.

Caption: The inhibitory action of this compound on the IDO1 enzyme.

Part 3: Experimental Validation of this compound Activity

A robust evaluation of any IDO1 inhibitor requires a multi-tiered approach, encompassing biochemical assays, cell-based models, and eventually, in vivo studies.

Biochemical Assays: Direct Enzyme Inhibition

The initial characterization of an IDO1 inhibitor like this compound involves assessing its direct interaction with the purified IDO1 enzyme.

Table 1: Key Parameters for Biochemical Evaluation of this compound

| Parameter | Description | Typical Assay |

| IC₅₀ | The concentration of the inhibitor required to reduce the enzymatic activity of IDO1 by 50%. | In vitro enzyme activity assay measuring kynurenine production. |

| Kᵢ | The inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme. | Enzyme kinetic studies with varying substrate and inhibitor concentrations. |

| Mechanism of Inhibition | Determines if the inhibitor is competitive, non-competitive, or uncompetitive. | Lineweaver-Burk plot analysis. |

| Reversibility | Assesses whether the inhibitor binds covalently (irreversible) or non-covalently (reversible) to the enzyme. | Dialysis or jump-dilution experiments. |

Experimental Protocol: In Vitro IDO1 Enzyme Inhibition Assay

This protocol outlines a standard method to determine the IC₅₀ of an IDO1 inhibitor.

-

Reagents and Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Ascorbic acid (reducing agent)

-

Methylene blue (cofactor)

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

This compound (test compound)

-

96-well UV-transparent microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add the recombinant IDO1 enzyme to the reaction mixture.

-

Serially dilute this compound in DMSO and add to the wells of the 96-well plate. Include a vehicle control (DMSO only).

-

Add the enzyme-containing reaction mixture to the wells.

-

Initiate the reaction by adding L-Tryptophan.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

-

Measure the absorbance of the product, kynurenine, at 321 nm using a spectrophotometer.[7]

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell-Based Assays: Cellular Potency and Target Engagement

While biochemical assays are crucial, evaluating the activity of this compound in a cellular context is essential to understand its permeability, stability, and effectiveness in a more biologically relevant system.[8][9]

Table 2: Key Parameters for Cellular Evaluation of this compound

| Parameter | Description | Typical Assay |

| Cellular IC₅₀ | The concentration of the inhibitor required to reduce IDO1 activity by 50% in intact cells. | Measurement of kynurenine in the supernatant of IFN-γ stimulated cells. |

| Target Engagement | Confirmation that the inhibitor is interacting with IDO1 within the cell. | Cellular thermal shift assay (CETSA) or related techniques. |

| T-cell Proliferation Rescue | Assessment of the inhibitor's ability to restore T-cell proliferation suppressed by IDO1-expressing cells. | Co-culture of T-cells with IDO1-expressing tumor cells. |

Experimental Protocol: Cellular IDO1 Activity Assay

This protocol describes a common method to measure the cellular potency of an IDO1 inhibitor.

-

Cell Lines and Reagents:

-

A human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SK-OV-3).[9]

-

Interferon-gamma (IFN-γ) to induce IDO1 expression.

-

Cell culture medium and supplements.

-

This compound (test compound).

-

Reagents for kynurenine detection (e.g., Ehrlich's reagent or LC-MS/MS).

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Stimulate the cells with IFN-γ for 24-48 hours to induce IDO1 expression.

-

Treat the stimulated cells with a serial dilution of this compound for a specified duration.

-

Collect the cell culture supernatant.

-

Measure the concentration of kynurenine in the supernatant using a suitable detection method.

-

Calculate the percent inhibition of kynurenine production for each inhibitor concentration and determine the cellular IC₅₀.

-

Caption: A workflow for the comprehensive evaluation of an IDO1 inhibitor.

Part 4: Preclinical and Translational Considerations

The ultimate goal of developing an IDO1 inhibitor like this compound is its successful application in a clinical setting. Preclinical in vivo studies are a critical step in this process.

In Vivo Efficacy Models

Syngeneic mouse tumor models are the gold standard for evaluating the in vivo efficacy of immunomodulatory agents. In these models, tumor cells that are genetically compatible with the host mouse strain are implanted, allowing for the study of the interaction between the tumor, the immune system, and the therapeutic agent.

Pharmacodynamic Biomarkers

To assess the biological activity of this compound in vivo, it is crucial to measure pharmacodynamic (PD) biomarkers. A key PD marker for IDO1 inhibitors is the ratio of kynurenine to tryptophan (Kyn/Trp) in the plasma and tumor tissue. Effective inhibition of IDO1 should lead to a significant reduction in this ratio.

Conclusion

The inhibition of IDO1 represents a promising strategy in cancer immunotherapy. A thorough understanding of the mechanism of action, coupled with a rigorous and multi-faceted experimental approach, is essential for the successful development of potent and effective IDO1 inhibitors like the representative this compound. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of targeting the IDO1 pathway.

References

-

Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. (n.d.). Frontiers. Retrieved January 4, 2026, from [Link]

-

Reimagining IDO Pathway Inhibition in Cancer Immunotherapy via Downstream Focus on the Tryptophan–Kynurenine–Aryl. (n.d.). SciSpace. Retrieved January 4, 2026, from [Link]

-

Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. (2021, March 18). European Pharmaceutical Review. Retrieved January 4, 2026, from [Link]

-

Richards, T., & Brin, E. (2018, July 20). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814–30820. Retrieved January 4, 2026, from [Link]

-

IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. (n.d.). Frontiers. Retrieved January 4, 2026, from [Link]

-

Cell based functional assays for IDO1 inhibitor screening and characterization. (2018, July 20). PubMed. Retrieved January 4, 2026, from [Link]

-

IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis. (n.d.). AACR Journals. Retrieved January 4, 2026, from [Link]

-

IDO1 Cell-Based Assay Kit. (n.d.). BPS Bioscience. Retrieved January 4, 2026, from [Link]

-

The immunomodulatory role of IDO1-Kynurenine-NAD+ pathway in switching cold tumor microenvironment in PDAC. (2023, June 30). PubMed Central. Retrieved January 4, 2026, from [Link]

-

Discovery of IDO1 inhibitors: from bench to bedside. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

-

IDO1 Inhibitor Mechanism of Action Assay Kit. (n.d.). BPS Bioscience. Retrieved January 4, 2026, from [Link]

-

Virtual screening procedures and activity assays for IDO1 in vitro. (A)... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

IDO1 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 4, 2026, from [Link]

-

IDO1 Activity Assay Kit for Inhibitor Screening. (n.d.). Aurora Biolabs. Retrieved January 4, 2026, from [Link]

-

Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. (n.d.). ACS Publications. Retrieved January 4, 2026, from [Link]

-

Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

-

What are IDO1 inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 4, 2026, from [Link]

-

Indoleamine dioxygenase and tryptophan dioxygenase activities are regulated through control of cell heme allocation by nitric oxide. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

-

What are IDO1 modulators and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 4, 2026, from [Link]

-

Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. (2021, April 21). SpringerLink. Retrieved January 4, 2026, from [Link]

-

Discovery of IDO1 Inhibitors: From Bench to Bedside. (2017, December 15). AACR Journals. Retrieved January 4, 2026, from [Link]

-

Distinct Patterns of Tryptophan Maintenance in Tissues during Kynurenine Pathway Activation in Simian Immunodeficiency Virus-Infected Macaques. (n.d.). Frontiers. Retrieved January 4, 2026, from [Link]

-

Cell‐Based Identification of New IDO1 Modulator Chemotypes. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

-

Differences in IDO1 (red) and IDO2 (blue) enzyme kinetics as functions... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Expression, purification, and kinetic characterization of the human strep-IDO1. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

-

Indoleamine 2,3-dioxygenase. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

-

IDO1: The Metabolic Gatekeeper of Immune Regulation and Its Therapeutic Promise. (n.d.). LinkedIn. Retrieved January 4, 2026, from [Link]

-

Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

-

IDO1 in cancer: a Gemini of immune checkpoints. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

-

New target for cancer therapy identified, preclinical study shows. (2012, January 30). Ludwig Cancer Research. Retrieved January 4, 2026, from [Link]

-

Constitutive IDO1 Expression in Human Tumors Is Driven by Cyclooxygenase-2 and Mediates Intrinsic Immune Resistance. (2017, August 1). AACR Journals. Retrieved January 4, 2026, from [Link]

Sources

- 1. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 3. What are IDO1 modulators and how do they work? [synapse.patsnap.com]

- 4. Ludwig Cancer Research [ludwigcancerresearch.org]

- 5. scispace.com [scispace.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

understanding the role of Ido1-IN-5 in tryptophan metabolism

<An In-depth Technical Guide to Understanding the Role of Ido1-IN-5 in Tryptophan Metabolism

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint modulator, playing a pivotal role in tumor immune evasion by catalyzing the rate-limiting step of tryptophan catabolism.[1][2] This guide provides a comprehensive technical overview of this compound, a potent IDO1 inhibitor, and its function in modulating tryptophan metabolism. We will delve into the underlying biochemical pathways, provide detailed protocols for evaluating inhibitor activity, and discuss the therapeutic rationale for targeting IDO1 in oncology and other disease areas. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to investigate this compound and similar molecules in a preclinical setting.

The Central Role of IDO1 in Tryptophan Metabolism and Immune Regulation

Tryptophan, an essential amino acid, is metabolized primarily through two major routes: the serotonin pathway and the kynurenine pathway.[3] The kynurenine pathway, which accounts for the vast majority of tryptophan degradation, is initiated by three distinct enzymes: Indoleamine 2,3-dioxygenase 1 (IDO1), Indoleamine 2,3-dioxygenase 2 (IDO2), and Tryptophan 2,3-dioxygenase (TDO).[2][4] IDO1, a cytosolic, heme-containing enzyme, is of particular interest in immunology and oncology.[5]

Under normal physiological conditions, IDO1 expression is low. However, it is strongly induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), often found in the tumor microenvironment (TME).[5][6] The enzymatic action of IDO1 has two major immunosuppressive consequences:

-

Tryptophan Depletion: The rapid catabolism of tryptophan by IDO1 locally depletes this essential amino acid. T-cells are particularly sensitive to low tryptophan levels, leading to their arrest in the G1 phase of the cell cycle and subsequent anergy or apoptosis.[7][8]

-

Accumulation of Kynurenine Metabolites: The breakdown of tryptophan produces N-formylkynurenine, which is rapidly converted to kynurenine (Kyn) and other downstream metabolites.[9] These metabolites are not inert; they actively promote an immunosuppressive environment by inducing the differentiation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while inhibiting the function of effector T cells and natural killer (NK) cells.[3][10]

This dual mechanism allows tumors that overexpress IDO1 to create a protective shield, evading eradication by the host immune system.[8][11] High IDO1 expression is consequently associated with poor prognosis in a variety of cancers, including melanoma, colorectal, and ovarian cancers.[11][12]

Caption: IDO1 pathway and point of inhibition by this compound.

This compound: A Potent and Selective IDO1 Inhibitor

This compound (also known as LY3381916) is a small molecule inhibitor designed to specifically target the enzymatic activity of IDO1.[13] Understanding its mechanism and properties is crucial for designing robust experiments.

Mechanism of Action

This compound acts as a competitive inhibitor of IDO1, meaning it competes with the natural substrate, tryptophan, for binding to the enzyme's active site.[13] By occupying the active site, it prevents the catalytic conversion of tryptophan to N-formylkynurenine, thereby blocking the immunosuppressive cascade at its origin. The primary pharmacodynamic (PD) biomarker for assessing the in vivo target engagement of this compound is the reduction of kynurenine levels relative to tryptophan levels (the Kyn/Trp ratio).[13]

Potency and Selectivity

Effective pharmacological tools must exhibit both high potency for their intended target and high selectivity over related enzymes to minimize off-target effects. This compound has been developed to be a potent inhibitor of IDO1. It is critical to evaluate its selectivity against the other tryptophan-catabolizing enzymes, IDO2 and TDO, to ensure that observed biological effects are directly attributable to IDO1 inhibition.

| Compound | Target | IC50 (nM) | Assay Type |

| This compound (LY3381916) | IDO1 | Data typically proprietary; requires experimental determination | Cell-free / Cell-based |

| Epacadostat (INCB024360) | IDO1 | ~12 | Cell-based |

| Navoximod (GDC-0919) | IDO1 | ~20-fold selective vs TDO | Cell-free |

Table 1: Comparative Potency of Selected IDO1 Inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%.[3]

Experimental Workflows for Evaluating this compound

A multi-tiered approach is essential for the comprehensive evaluation of an IDO1 inhibitor, progressing from simple in vitro systems to more complex cellular and in vivo models.

Caption: A tiered approach for inhibitor characterization.

Protocol: Cell-Based IDO1 Activity Assay

This protocol is a cornerstone for assessing the cellular potency of this compound. It relies on inducing IDO1 expression in a suitable cell line with IFN-γ and then measuring the inhibitor's ability to block the production of kynurenine.

Principle of the Assay: IFN-γ treatment of certain cell lines (e.g., human HeLa cervical cancer cells or murine Lewis Lung Carcinoma) induces robust expression of functional IDO1 enzyme.[14][15] These cells then actively convert L-tryptophan in the culture medium to kynurenine. The amount of kynurenine secreted into the supernatant is directly proportional to IDO1 activity. Kynurenine can be quantified colorimetrically after a chemical reaction with p-dimethylaminobenzaldehyde (p-DMAB), which forms a yellow-colored product.[15]

Materials:

-

HeLa cells (or other IFN-γ responsive cell line)

-

DMEM with 10% FBS, 1% Penicillin-Streptomycin

-

Recombinant Human IFN-γ

-

This compound (and other control inhibitors, e.g., Epacadostat)

-

L-Tryptophan

-

Trichloroacetic acid (TCA), 30% (w/v)

-

p-DMAB reagent (2% w/v in acetic acid)

-

96-well flat-bottom culture plates

-

Spectrophotometer (plate reader)

Step-by-Step Methodology:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂).[15]

-

Compound Preparation: Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations. Also, prepare a 2x solution of a positive control inhibitor (e.g., Epacadostat) and a vehicle control (e.g., 0.2% DMSO).

-

Induction and Inhibition:

-

Prepare a 2x induction medium containing 20 ng/mL human IFN-γ and 30 µg/mL L-tryptophan.[15]

-

Remove the overnight culture medium from the cells.

-

Add 100 µL of the appropriate 2x compound solution to the wells.

-

Immediately add 100 µL of the 2x induction medium to each well. The final volume will be 200 µL.

-

Include "No IFN-γ" control wells (cells with medium and vehicle only) to measure baseline kynurenine.

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.[12][15]

-

Kynurenine Detection:

-

Carefully transfer 140 µL of supernatant from each well to a new 96-well plate.[15]

-

Add 10 µL of 6.1 N TCA to each well to precipitate proteins. Incubate at 50°C for 30 minutes to hydrolyze any remaining N-formylkynurenine to kynurenine.[15]

-

Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitate.[15]

-

Transfer 100 µL of the clear supernatant to a new flat-bottom 96-well plate.

-

Add 100 µL of 2% p-DMAB reagent to each well.[15]

-

Incubate at room temperature for 10 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 480 nm using a microplate reader.[15]

-

Create a standard curve using known concentrations of L-kynurenine to convert absorbance values to kynurenine concentrations.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated, IFN-γ-stimulated control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Self-Validation and Controls:

-

Positive Control: Epacadostat should yield a known IC50 value, validating assay performance.

-

Negative Control (Vehicle): Establishes the maximum IDO1 activity (0% inhibition).

-

No IFN-γ Control: Establishes the baseline kynurenine level in the absence of IDO1 induction.

Protocol: Quantification of Tryptophan and Kynurenine by HPLC

For in vivo studies and for more sensitive in vitro measurements, High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately quantifying tryptophan and kynurenine.

Principle of the Assay: HPLC separates molecules in a sample based on their physicochemical properties as they are passed through a column. For Trp and Kyn, a reversed-phase C18 column is commonly used.[16] The separated molecules are then detected, typically by UV absorbance. Tryptophan and kynurenine have distinct absorbance maxima, allowing for their simultaneous quantification.[16]

Materials:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 50 mm x 2.1 mm)[16]

-

Mobile phase: 15 mM potassium phosphate (pH 6.4) with 2.7% (v/v) acetonitrile[16]

-

Perchloric acid (PCA)

-

L-Tryptophan and L-Kynurenine standards

Step-by-Step Methodology:

-

Sample Preparation (Plasma or Cell Supernatant):

-

Standard Curve Preparation:

-

Prepare a series of standards with known concentrations of both tryptophan and kynurenine (e.g., ranging from 0 to 200 µM) in the same matrix as the samples (e.g., culture medium or buffer).[16] Process these standards in the same way as the experimental samples.

-

-

HPLC Analysis:

-

Set up the HPLC system with the C18 column.

-

Use an isocratic mobile phase of 15 mM potassium phosphate (pH 6.4) with 2.7% acetonitrile at a flow rate of 0.8 mL/min.[16]

-

Set the detector to monitor absorbance at 286 nm (for tryptophan) and 360 nm (for kynurenine).[16]

-

Inject 5-20 µL of the prepared sample or standard onto the column.[16]

-

The total run time is typically around 10 minutes.[16]

-

-

Data Analysis:

-

Identify the peaks for tryptophan and kynurenine based on their retention times, as determined by the standards.

-

Quantify the area under each peak.

-

Use the standard curves to calculate the concentration of tryptophan and kynurenine in each sample.

-

Calculate the Kyn/Trp ratio, which serves as a robust biomarker of in vivo IDO1 activity.[19]

-

Rationale for Method Choice: While simpler colorimetric or ELISA-based methods exist for kynurenine, HPLC offers superior accuracy, specificity, and the ability to simultaneously measure the substrate (Trp) and product (Kyn).[19][20] This is critical for calculating the Kyn/Trp ratio, which normalizes for variations in baseline tryptophan levels and provides a more reliable measure of enzyme flux.

Therapeutic Implications and Future Directions

The potent immunosuppressive effects of the IDO1 pathway make it a compelling therapeutic target.[9] While early clinical trials of IDO1 inhibitors in combination with checkpoint blockade (e.g., anti-PD-1) in melanoma did not meet their primary endpoints, the scientific rationale for targeting this pathway remains strong.[21] Several factors may have contributed to these outcomes, and ongoing research is focused on:

-

Identifying Predictive Biomarkers: Not all tumors rely on the IDO1 pathway for immune evasion. Identifying patients whose tumors have high IDO1 expression or a high Kyn/Trp ratio may be key to clinical success.[19]

-

Exploring New Combinations: The utility of IDO1 inhibitors may extend beyond combination with PD-1 inhibitors to include chemotherapy, radiotherapy, and other immunotherapies.[3]

-

Investigating Other Disease Contexts: The IDO1 pathway is implicated in a range of other conditions, including chronic infections, autoimmune diseases, and neurological disorders, presenting further opportunities for therapeutic intervention.[2][22][23]

The development of specific and potent tools like this compound is essential for continuing to probe the complex biology of tryptophan metabolism and for realizing the full therapeutic potential of modulating the IDO1 pathway.

References

-

Munn, D. H., & Mellor, A. L. (2016). Discovery of IDO1 inhibitors: from bench to bedside. Journal for ImmunoTherapy of Cancer. Available at: [Link]

-

Ming, Y., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. Available at: [Link]

-

Zhai, L., et al. (2018). IDO1 in cancer: a Gemini of immune checkpoints. Cellular & Molecular Immunology. Available at: [Link]

-

Chen, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Chemistry. Available at: [Link]

-

Williams, B., et al. (2017). In vitro and in vivo models for evaluation of inhibitors of tryptophan dioxygenases. Cancer Research. Available at: [Link]

-

Labadie, B. W., et al. (2019). Reimagining IDO Pathway Inhibition in Cancer Immunotherapy via Downstream Focus on the Tryptophan–Kynurenine–Aryl Hydrocarbon Axis. Clinical Cancer Research. Available at: [Link]

-

Li, F., et al. (2019). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry. Available at: [Link]

-

Al-Asmari, A., et al. (2016). Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector. Journal of Visualized Experiments. Available at: [Link]

-

Raffaghello, L., et al. (2022). Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Frontiers in Oncology. Available at: [Link]

-

Ye, Z., et al. (2023). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers in Pharmacology. Available at: [Link]

-

Wang, Y., et al. (2020). Discovery of Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) and Histone Deacetylase (HDAC) Dual Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Liu, Y., et al. (2023). Mechanism of IDO1 in immunosuppression and immune escape in tumor environments. ResearchGate. Available at: [Link]

-

Herve, C., et al. (2000). Simultaneous Measurement of Kynurenine and Tryptophan in Human Plasma and Supernatants of Cultured Human Cells by HPLC with Coulometric Detection. Clinical Chemistry. Available at: [Link]

-

Immusmol. (2024). Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers' research. Immusmol. Available at: [Link]

-

Unsal, V., et al. (2023). Measurement of kynurenine pathway metabolites by tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Liu, X., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. Available at: [Link]

-

Li, Y., et al. (2020). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. Cancers. Available at: [Link]

-

Uyttenhove, C., et al. (2025). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. ResearchGate. Available at: [Link]

-

Patsnap. (2024). What are IDO1 inhibitors and how do they work? Patsnap Synapse. Available at: [Link]

-

Li, J., et al. (2021). Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Patsnap. (2024). What are IDO1 modulators and how do they work? Patsnap Synapse. Available at: [Link]

-

Saradna, A., et al. (2021). Decreased IDO1-dependent tryptophan metabolism in aged lung during influenza. European Respiratory Journal. Available at: [Link]

-

Berlanda, D., et al. (2021). Immune-regulated IDO1-dependent tryptophan metabolism is source of one-carbon units for pancreatic cancer and stellate cells. eLife. Available at: [Link]

-

Saradna, A., et al. (2020). Decreased IDO1 Dependent Tryptophan Metabolism in Aged Lung during Influenza. ERS Publications. Available at: [Link]

-

D'Andrea, G., et al. (2023). Harnessing Dietary Tryptophan: Bridging the Gap Between Neurobiology and Psychiatry in Depression Management. Nutrients. Available at: [Link]

-

Wikipedia. (n.d.). Indoleamine 2,3-dioxygenase. Wikipedia. Available at: [Link]

-

Grohmann, U., et al. (2021). Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme. The FEBS Journal. Available at: [Link]

-

Li, Y., et al. (2024). IDO1 promotes CSFV replication by mediating tryptophan metabolism to inhibit NF-κB signaling. Journal of Virology. Available at: [Link]

Sources

- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]

- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]

- 5. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 9. Discovery of Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) and Histone Deacetylase (HDAC) Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 12. tandfonline.com [tandfonline.com]

- 13. benchchem.com [benchchem.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers’ research - Immusmol [immusmol.com]

- 20. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. What are IDO1 modulators and how do they work? [synapse.patsnap.com]

- 23. mdpi.com [mdpi.com]

Ido1-IN-5 binding to apo-IDO1

An In-Depth Technical Guide to the Inhibition of Indoleamine 2,3-Dioxygenase 1 via Heme-Displacing Apo-Binding

Executive Summary

Indoleamine 2,3-dioxygenase 1 (IDO1) is a pivotal immune-regulatory enzyme and a high-value target in cancer immunotherapy.[1][2][3] It catalyzes the first and rate-limiting step in tryptophan catabolism, leading to localized immune suppression within the tumor microenvironment.[1][2][4] While traditional strategies have focused on inhibitors that coordinate with the enzyme's heme cofactor, a distinct and highly effective class of inhibitors has emerged that functions by a novel mechanism: targeting the heme-free, or 'apo,' form of IDO1.[5][6][7][8]

This technical guide provides a comprehensive, in-depth exploration of this unique binding modality, using well-characterized exemplars of this inhibitor class. We delve into the structural and biophysical underpinnings of the apo-IDO1 binding mechanism, detailing the requisite experimental workflows to characterize such interactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to empower the investigation and development of next-generation IDO1 therapeutics.

Introduction: The Rationale for Targeting Apo-IDO1

IDO1 is a cytosolic, monomeric, heme-containing enzyme that converts L-tryptophan to N-formylkynurenine.[2][4][9][10] This activity depletes local tryptophan and generates metabolites like kynurenine, which collectively suppress the function of effector T cells and natural killer (NK) cells while promoting immunosuppressive regulatory T cells (Tregs).[2][11] This makes IDO1 a key driver of tumor immune evasion.[1][2][4]

The IDO1 protein exists in a dynamic equilibrium between its catalytically active, heme-bound state (holo-IDO1) and an inactive, heme-free state (apo-IDO1).[6][7][10] Crucially, studies have revealed that a significant fraction of IDO1 within cancer cells—potentially as high as 85%—exists in the apo-form, which can be activated by the incorporation of exogenous heme.[7][10][12] This discovery opened a new therapeutic window. Instead of competing with the substrate at the active site of the holoenzyme, an inhibitor could target the more prevalent apo-form, competing directly with heme itself. This heme-displacing mechanism offers a powerful and effective means of shutting down IDO1 activity.[6][7][8]

This guide will focus on the class of inhibitors that exploit this mechanism, exemplified by compounds such as BMS-986205 (linrodostat).[6][13] We will explore the structural basis for this interaction and the precise methodologies required to validate and quantify it.

The Binding Mechanism: A Paradigm of Heme Displacement

The core of this inhibitory strategy lies in exploiting the natural lability of the heme cofactor in IDO1.[6][7] The process is not merely competitive inhibition in the classical sense but a disruption of the enzyme's structural and functional integrity.

Heme Lability and Redox Dependence

The dissociation of heme from IDO1 is an intrinsic process and a key prerequisite for this inhibitory mechanism.[6][7] Research has shown that the rate of heme loss is highly dependent on the redox state of the heme iron. The ferric (Fe³⁺) form of IDO1, which is catalytically inactive, loses its heme cofactor at a much higher rate than the ferrous (Fe²⁺) form, which is the resting state of the active enzyme.[6][7] An apo-binding inhibitor effectively acts as a trap, capturing the apo-IDO1 as it forms and preventing heme from rebinding, thus locking the enzyme in an inactive state.

Structural Insights into the Inhibitor-Apo-IDO1 Complex

X-ray crystallography has provided definitive, high-resolution evidence for the heme-displacing mechanism.[5][6][7][14] Structural studies of inhibitors like BMS-978587 and related compounds bound to IDO1 reveal that the inhibitor occupies the space normally filled by the heme cofactor.[6][7]

Remarkably, the overall protein structure remains largely unperturbed upon inhibitor binding and heme displacement.[6][7] Key conformational changes are localized to the binding pocket. For instance, a loop corresponding to residues 260-265 shifts to accommodate the inhibitor, and His-346, the residue that normally coordinates the heme iron, rotates to form a hydrogen bond with the inhibitor's carboxylate group.[6][7] This demonstrates that these compounds bind in a manner that is mutually exclusive with heme.[6][7][13]

Figure 1: Mechanism of action for a heme-displacing IDO1 inhibitor.

Biophysical and Biochemical Characterization: A Validated Workflow

A multi-faceted approach combining biophysical, structural, and biochemical techniques is essential to fully characterize the binding of an inhibitor to apo-IDO1. The workflow described below provides a self-validating system where results from orthogonal methods are used to build a cohesive and trustworthy dataset.

Figure 2: Interconnected workflow for characterizing apo-IDO1 inhibitors.

Protocol 1: Expression and Purification of Apo-IDO1

The generation of pure, stable apo-protein is the foundational step for all subsequent analysis.

Rationale: Standard expression of IDO1 in E. coli often yields a mix of holo- and apo-protein.[15] To study apo-binding, it is essential to either express the protein under heme-depleted conditions or to chemically remove the heme from the purified holoenzyme.[16]

Methodology:

-

Expression: Express human IDO1 in a suitable E. coli strain (e.g., Rosetta (DE3)). To generate apo-IDO1 directly, omit the addition of hemin or δ-Aminolevulinic acid to the culture media.[15][16]

-

Lysis & Affinity Chromatography: Lyse the cells and purify the His-tagged or Strep-tagged IDO1 from the soluble fraction using Ni-NTA or Strep-Tactin affinity chromatography, respectively.[15][16]

-

Heme Removal (if necessary): If starting with holo-protein, incubate the purified enzyme with a reducing agent such as sodium 2-mercaptoethanesulfonate (MESNA) overnight at room temperature to facilitate the release of the heme cofactor.[16]

-

Size-Exclusion Chromatography: Perform a final purification step using a Sephadex-G25 or similar column to remove the MESNA and any remaining free heme, and to exchange the protein into the final storage buffer (e.g., 50 mM potassium phosphate, 150 mM KCl, 10% glycerol, pH 6.8).[16]

-

Validation: Confirm the successful generation of apo-protein by UV-Vis spectroscopy. The Soret peak at ~404 nm, characteristic of the heme group, should be nearly absent. A 404 nm/280 nm absorbance ratio of <0.1 (ideally ~0.05) indicates a pure apo-IDO1 preparation.[16]

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Rationale: ITC is the gold standard for determining binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) without the need for labeling or immobilization.[17] It provides direct evidence of binding and its thermodynamic drivers.

Methodology:

-

Sample Preparation: Dialyze both the purified apo-IDO1 and the inhibitor stock solution extensively against the identical buffer (e.g., 25 mM HEPES, 250 mM NaCl, pH 7.2).[18][19] This step is critical to minimize heats of dilution that can confound the binding signal.

-

Concentration Determination: Accurately determine the concentrations of the protein and ligand. A typical starting point is to have the ligand concentration in the syringe be 10-20 times the protein concentration in the cell (e.g., 200 µM ligand and 20 µM protein).[18][19]

-

Instrument Setup: Set the experimental temperature (e.g., 25°C), reference power, and stirring speed.[18]

-

Titration: Perform a series of small, spaced injections (e.g., 20 injections of 2 µL each) of the ligand from the syringe into the protein in the sample cell.[17][18]

-

Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution, which must be subtracted from the experimental data.

-

Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract KD, n, and ΔH.[20]

Protocol 3: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures real-time binding kinetics, providing on-rates (kₐ) and off-rates (kd).

Rationale: While ITC provides the equilibrium constant (KD), SPR dissects this into its kinetic components. This is particularly valuable for apo-binders, which may exhibit slow off-rates contributing to sustained inhibition.[21][22][23]

Methodology:

-

Chip Immobilization: Covalently immobilize the purified apo-IDO1 onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

-

Analyte Preparation: Prepare a series of dilutions of the inhibitor (analyte) in the running buffer. The running buffer should be matched as closely as possible to the experimental buffer used in other assays.

-

Binding Analysis: Inject the different concentrations of the inhibitor over the chip surface and monitor the change in the SPR signal (measured in Response Units, RU) in real-time.

-

Regeneration: After each injection, regenerate the chip surface by injecting a specific solution (e.g., a low pH buffer) to dissociate the bound inhibitor without denaturing the immobilized protein.

-

Data Analysis: Fit the association and dissociation curves from the multiple analyte concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine the kₐ and kd. The equilibrium dissociation constant (KD) can be calculated as kd/kₐ and should be in agreement with the value obtained from ITC.[24]

Protocol 4: X-ray Crystallography

Crystallography provides an atomic-level snapshot of the inhibitor bound in the active site, confirming the binding mode and revealing key molecular interactions.

Rationale: A crystal structure is the ultimate validation of the binding hypothesis, visually confirming heme displacement and identifying the specific amino acid residues involved in inhibitor binding. This information is invaluable for structure-based drug design.[5][14][25]

Methodology:

-

Complex Formation: Incubate the purified apo-IDO1 with a molar excess of the inhibitor to ensure full saturation. The incubation may need to be performed at a slightly elevated temperature (e.g., 42°C) to facilitate the removal of any residual heme.[5]

-

Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, salts) using sitting-drop or hanging-drop vapor diffusion methods to obtain well-ordered crystals of the apo-IDO1-inhibitor complex.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam at a synchrotron source and collect diffraction data.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known IDO1 structure as a search model. Refine the model against the experimental data, carefully building the inhibitor into the observed electron density.[13] The final structure should clearly show the inhibitor occupying the heme pocket.[6][7]

Protocol 5: IDO1 Enzymatic Activity Assay

A functional assay is required to confirm that the observed binding translates into inhibition of the enzyme's catalytic activity.

Rationale: This assay validates the biological consequence of the binding event characterized by biophysical and structural methods. It measures the conversion of tryptophan to N-formylkynurenine and determines the inhibitor's potency (IC₅₀).[26][27][28]

Methodology:

-

Reaction Mixture: Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 6.5) containing purified holo-IDO1, L-tryptophan, and a reducing system (e.g., ascorbic acid and methylene blue) to maintain the enzyme in its active ferrous state.[27][28][29] Catalase is often included to remove hydrogen peroxide, which can inhibit IDO1.[28]

-

Inhibitor Incubation: Pre-incubate the holo-IDO1 enzyme with a range of concentrations of the apo-binding inhibitor. The duration and temperature of this pre-incubation are critical, as the inhibitor must wait for the spontaneous dissociation of heme before it can bind.

-

Reaction Initiation and Monitoring: Initiate the enzymatic reaction by adding L-tryptophan. Monitor the formation of the product, N-formylkynurenine, by measuring the increase in absorbance at 321 nm.[29][30]

-

Data Analysis: Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Synthesis and Interpretation

The power of this multi-assay approach lies in the convergence of evidence. The data obtained should be compiled and cross-validated to build a robust and compelling case for the inhibitor's mechanism of action.

| Parameter | Technique | Typical Value (Exemplar Apo-Binders) | Significance |

| Binding Affinity (KD) | ITC, SPR | Low nanomolar to micromolar | Quantifies the strength of the inhibitor-protein interaction. |

| Stoichiometry (n) | ITC | ~1 | Confirms a 1:1 binding ratio of inhibitor to apo-IDO1. |

| Enthalpy (ΔH) | ITC | Favorable (negative) | Indicates the contribution of hydrogen bonds and van der Waals forces to binding. |

| On-Rate (kₐ) | SPR | Variable | Describes how quickly the inhibitor binds to available apo-IDO1. |

| Off-Rate (kd) | SPR | Often slow (e.g., 10⁻³ - 10⁻⁴ s⁻¹) | A slow off-rate indicates a long residence time of the inhibitor, leading to sustained inhibition. |

| Potency (IC₅₀) | Enzyme Assay | Nanomolar to micromolar | Measures the functional consequence of binding; potency in a pre-incubation assay confirms the time-dependent nature of apo-binding. |

| Binding Mode | X-ray Crystallography | Heme pocket occupancy | Provides definitive visual proof of the heme-displacement mechanism. |

The KD values from ITC and SPR should be in close agreement. The 1:1 stoichiometry from ITC should be reflected in the crystal structure. The slow off-rate measured by SPR can help explain high cellular potency, as the inhibitor remains bound for an extended period, preventing heme rebinding and enzyme reactivation.

Conclusion

The strategy of targeting apo-IDO1 represents a sophisticated and highly effective approach to enzyme inhibition. It moves beyond simple active-site competition to exploit the inherent dynamics and regulation of the target protein. A rigorous, multi-pronged experimental approach, as detailed in this guide, is paramount for unequivocally demonstrating this heme-displacing mechanism. By integrating thermodynamic, kinetic, structural, and functional data, researchers can confidently characterize novel apo-IDO1 inhibitors and accelerate the development of potent new immunotherapies.

References

- 1. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]

- 5. High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1 in a new crystal form - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Verification Required - Princeton University Library [oar.princeton.edu]

- 9. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]

- 10. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1 in a new crystal form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Expression, purification, and kinetic characterization of the human strep-IDO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 20. Optimizing isothermal titration calorimetry protocols for the study of 1:1 binding: Keeping it simple - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. experts.illinois.edu [experts.illinois.edu]

- 24. researchgate.net [researchgate.net]

- 25. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Indoleamine 2,3-Dioxygenase 1 Activity Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]

- 27. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. mdpi.com [mdpi.com]

- 30. aurorabiolabs.com [aurorabiolabs.com]

An In-Depth Technical Guide to Ido1-IN-5: A Potent and Selective Apo-Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Targeting IDO1

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein and a high-priority target in cancer immunotherapy.[1] As a heme-containing enzyme, IDO1 catalyzes the initial and rate-limiting step in the kynurenine pathway, converting the essential amino acid L-tryptophan into N-formylkynurenine.[2] This metabolic activity exerts a potent immunosuppressive effect within the tumor microenvironment through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the production of kynurenine and its downstream metabolites, which actively suppress effector T cells and promote the generation of regulatory T cells (Tregs).[2][3] Consequently, the inhibition of IDO1 represents a promising strategy to reverse this immune tolerance and enhance the efficacy of cancer immunotherapies.[4]

Ido1-IN-5: A Profile of a Novel Apo-IDO1 Inhibitor

This compound, also known as LY-3381916, is a potent, selective, and brain-penetrant small molecule inhibitor of IDO1.[2][5] It is the active S-isomer of the racemate.[6][7] A key distinguishing feature of this compound is its novel mechanism of action, targeting the heme-free "apo" form of the IDO1 enzyme.[4][5]

Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | (R)-4-fluoro-N-(1-(1-(tetrahydro-2H-pyran-4-carbonyl)indolin-5-yl)ethyl)benzamide | [2] |

| Synonyms | LY-3381916, (S)-IDO1-IN-5 | [2][5][6][7] |

| CAS Number | 2166616-76-6 ((S)-isomer) | [6][7] |

| Molecular Formula | C₂₃H₂₅FN₂O₃ | [6] |

| Molecular Weight | 396.46 g/mol | [2] |

| Solubility | Soluble in DMSO and DMF | [8] |

Chemical Structure of this compound

Sources

- 1. Preclinical pharmacokinetics, pharmacodynamics, tissue distribution, and tumor penetration of anti-PD-L1 monoclonal antibody, an immune checkpoint inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Phase I Study of an IDO-1 Inhibitor (LY3381916) as Monotherapy and in Combination With an Anti-PD-L1 Antibody (LY3300054) in Patients With Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring LY3381916: A Potent IDO1 Inhibitor for Cancer Immunotherapy [synapse.patsnap.com]

- 5. Blockade of PD-L1 Enhances the Therapeutic Efficacy of Combination Immunotherapy Against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. WO2019160882A1 - Pd-1/pd-l1 inhibitors - Google Patents [patents.google.com]

A Preliminary Technical Guide to Ido1-IN-5 in Cancer Research

Foreword: The Evolving Landscape of Cancer Immunotherapy and the Rise of IDO1 Inhibition

The paradigm of cancer treatment has been irrevocably altered by the advent of immunotherapy. Our growing understanding of the intricate dance between tumor cells and the immune system has unveiled a plethora of mechanisms by which cancers evade immune surveillance. One such critical mechanism is the metabolic reprogramming of the tumor microenvironment (TME). Central to this is the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a key regulator of tryptophan metabolism.[1][2] IDO1 is frequently overexpressed in various malignancies and orchestrates an immunosuppressive milieu by depleting the essential amino acid tryptophan and generating immunomodulatory metabolites known as kynurenines.[1][2][3] This dual action hampers the function of effector T cells and promotes the activity of regulatory T cells (Tregs), effectively creating a shield for the tumor.[2][3] Consequently, inhibiting IDO1 has emerged as a promising strategy to dismantle this protective barrier and unleash the full potential of the anti-tumor immune response. This guide provides a preliminary, in-depth technical overview of a novel IDO1 inhibitor, Ido1-IN-5, for researchers, scientists, and drug development professionals embarking on its preclinical investigation.

Section 1: this compound - A Mechanistically Distinct Inhibitor

This compound, also known as LY3381916, is a potent, selective, and brain-penetrant inhibitor of IDO1.[4][5][6] What distinguishes this compound from many other IDO1 inhibitors is its unique mechanism of action. It selectively binds to the apo-form of the IDO1 enzyme, which lacks the heme cofactor necessary for its catalytic activity.[4][5][7] This is in contrast to inhibitors that compete with the substrate, tryptophan, for binding to the active site of the mature, heme-bound holoenzyme. This distinct binding mode may offer advantages in terms of specificity and durability of target engagement.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a compound is paramount for its effective use in experimental settings.

| Property | Value | Source |

| Chemical Formula | C₂₃H₂₅FN₂O₃ | [4][7][8] |

| Molecular Weight | 396.45 g/mol | [4][8] |

| CAS Number | 2166616-75-5 | [4][7][8] |

| Appearance | Solid powder | [6] |

| Purity | >98% (HPLC) | [4] |

| Solubility | DMSO: 30 mg/mL, DMF: 30 mg/mL | [7] |

| Storage | -20°C | [5] |

| Stability | ≥ 2 years at -20°C | [5] |

Section 2: The IDO1 Signaling Pathway - The "Why" Behind Inhibition

To appreciate the therapeutic potential of this compound, it is crucial to understand the IDO1 signaling pathway and its profound impact on the tumor microenvironment. The overexpression of IDO1 in tumor cells or antigen-presenting cells (APCs) within the TME initiates a cascade of immunosuppressive events.

The Dual Axes of Immune Suppression

-

Tryptophan Depletion: The catalytic activity of IDO1 leads to the rapid depletion of local tryptophan. Tryptophan is an essential amino acid for T cell proliferation and function. Its scarcity leads to the activation of the General Control Nonderepressible 2 (GCN2) stress-kinase pathway in T cells, resulting in cell cycle arrest and anergy.[7]

-

Kynurenine Accumulation: The enzymatic breakdown of tryptophan by IDO1 produces a series of metabolites, collectively known as kynurenines. Kynurenine itself acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that, upon activation, promotes the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs) and suppresses the activity of natural killer (NK) cells.[7]

This dual mechanism effectively cripples the anti-tumor immune response, allowing the cancer to progress unchecked.

Visualizing the IDO1 Pathway

Caption: The IDO1 signaling pathway and the inhibitory action of this compound.

Section 3: Preclinical Investigation of this compound - A Phased Approach

A rigorous and systematic preclinical evaluation is essential to characterize the therapeutic potential of this compound. The following sections outline a logical, phased approach to this investigation.

Phase 1: In Vitro Characterization

The initial phase focuses on characterizing the activity and specificity of this compound in controlled, cell-free, and cell-based systems.

Caption: A streamlined workflow for the in vitro characterization of this compound.

Protocol 3.1.2.1: Cell-Based IDO1 Activity Assay

This assay measures the ability of this compound to inhibit IDO1 activity in a cellular context, which more closely mimics the physiological environment.

-

Cell Line Selection: HeLa or SKOV-3 cells are commonly used as they can be induced to express high levels of IDO1.[]

-

Materials:

-

HeLa or SKOV-3 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human Interferon-gamma (IFN-γ)

-

This compound stock solution (in DMSO)

-

L-Tryptophan

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB) reagent

-

96-well cell culture plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density that allows for confluency after 24-48 hours.

-

Induce IDO1 expression by treating the cells with IFN-γ (e.g., 50 ng/mL) for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the IFN-γ containing medium and add the this compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control (a known IDO1 inhibitor, e.g., Epacadostat).

-

Add L-Tryptophan to a final concentration of 100 µM to all wells.

-

Incubate for 24-48 hours.

-

Harvest the cell culture supernatant.

-

To 100 µL of supernatant, add 50 µL of 30% TCA to precipitate proteins. Centrifuge to pellet the precipitate.

-

Transfer 100 µL of the protein-free supernatant to a new 96-well plate.

-

Add 100 µL of DMAB reagent to each well and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 480 nm. The absorbance is proportional to the kynurenine concentration.

-

-

Data Analysis: Calculate the concentration of kynurenine in each well and determine the IC50 value of this compound.

Protocol 3.1.2.2: T Cell Co-culture Assay

This assay assesses the functional consequence of IDO1 inhibition by measuring the restoration of T cell proliferation and cytokine production.

-

Materials:

-

IDO1-expressing cancer cells (e.g., IFN-γ treated HeLa or SKOV-3)

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a T cell line (e.g., Jurkat)

-

T cell activation stimuli (e.g., anti-CD3/CD28 antibodies or PHA)

-

This compound

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

ELISA kits for IFN-γ or IL-2

-

Proliferation assay reagents (e.g., BrdU or CFSE)

-

-

Procedure:

-

Seed the IDO1-expressing cancer cells in a 96-well plate.

-

Treat the cancer cells with various concentrations of this compound for 24 hours.

-

Isolate and add PBMCs or Jurkat cells to the wells containing the cancer cells.

-

Add T cell activation stimuli.

-

Co-culture for 48-72 hours.

-

Measure T cell proliferation using a BrdU or CFSE assay.

-

Collect the supernatant and measure the concentration of IFN-γ or IL-2 by ELISA.

-

-

Expected Outcome: this compound should rescue the IDO1-mediated suppression of T cell proliferation and cytokine production in a dose-dependent manner.

Phase 2: In Vivo Efficacy and Pharmacodynamics

This phase aims to evaluate the anti-tumor efficacy of this compound in relevant animal models and to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Caption: A comprehensive workflow for the in vivo evaluation of this compound.

Protocol 3.2.2.1: Syngeneic Mouse Model Efficacy Study

This is the gold-standard for evaluating immuno-oncology agents.

-

Animal Model: BALB/c mice for CT26 colon carcinoma or C57BL/6 mice for B16-F10 melanoma.

-

Materials:

-

Syngeneic tumor cells

-

This compound formulation for oral or intraperitoneal administration

-

Calipers for tumor measurement

-

Analytical equipment for PK/PD analysis (LC-MS/MS)

-

-

Procedure:

-

Subcutaneously implant tumor cells into the flank of the mice.

-

Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment groups (vehicle control, this compound at various doses).

-

Administer this compound according to the desired schedule (e.g., once or twice daily).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal body weight and overall health.

-

At the end of the study, or at various time points, collect blood and tumor tissue for PK/PD analysis.

-

-

Pharmacodynamic Endpoint: The primary PD marker is the ratio of kynurenine to tryptophan (Kyn/Trp) in plasma and tumor homogenates. This ratio is a direct measure of IDO1 activity in vivo.[10]

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of tryptophan and kynurenine.[10]

Protocol 3.2.2.2: Analysis of the Kynurenine/Tryptophan Ratio by HPLC

-

Sample Preparation:

-

For plasma, precipitate proteins with TCA.

-

For tumor tissue, homogenize in a suitable buffer and then precipitate proteins.

-

Centrifuge and collect the supernatant.

-

-

HPLC Conditions (Illustrative):

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.

-

Detection: UV detection at a wavelength suitable for both analytes, or more preferably, mass spectrometry for higher sensitivity and specificity.

-

-

Data Analysis: Quantify the concentrations of kynurenine and tryptophan against standard curves and calculate the Kyn/Trp ratio.

Section 4: Future Directions and Concluding Remarks

The preliminary investigation of this compound, with its unique mechanism of targeting apo-IDO1, holds significant promise. Future research should focus on several key areas:

-

Combination Therapies: The true potential of IDO1 inhibitors likely lies in combination with other immunotherapies, such as checkpoint inhibitors (anti-PD-1/PD-L1, anti-CTLA-4).[11] Synergistic effects are anticipated as these agents target distinct but complementary immunosuppressive pathways.

-

Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to this compound therapy will be crucial for its clinical translation. This could include baseline IDO1 expression levels in tumors or peripheral blood Kyn/Trp ratios.

-

Exploration of Resistance Mechanisms: Understanding potential mechanisms of resistance to this compound will be vital for developing strategies to overcome them.

References

-

A modified HPLC method improves the simultaneous determination of plasma kynurenine and tryptophan concentrations in patients following maintenance hemodialysis. National Institutes of Health. [Link]

-

Cell-Based Identification of New IDO1 Modulator Chemotypes. National Institutes of Health. [Link]

-

IDO1 inhibitor enhances the effectiveness of PD-1 blockade in microsatellite stable colorectal cancer by promoting macrophage pro-inflammatory phenotype polarization. National Institutes of Health. [Link]

-

Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo. Taylor & Francis Online. [Link]

-

(S)-IDO1-IN-5|2166616-76-6|COA. DC Chemicals. [Link]

-

Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. SpringerLink. [Link]

-

What are IDO1 inhibitors and how do they work?. Patsnap Synapse. [Link]

-

IDO1-mediated kynurenine production inhibits IGFBP5 signaling to promote 5-fluorouracil-induced senescence escape and chemoresistance in colorectal cancer. National Institutes of Health. [Link]

-

Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface. National Institutes of Health. [Link]

-

New target for cancer therapy identified, preclinical study shows. Ludwig Cancer Research. [Link]

-

Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link]

Sources

- 1. onclive.com [onclive.com]

- 2. IDO1-mediated kynurenine production inhibits IGFBP5 signaling to promote 5-fluorouracil-induced senescence escape and chemoresistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 2166616-75-5 | IDO | MOLNOVA [molnova.com]

- 5. molnova.com [molnova.com]

- 6. medkoo.com [medkoo.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | 2166616-75-5 | RLD61675 | Biosynth [biosynth.com]

- 10. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IDO1 inhibitor enhances the effectiveness of PD-1 blockade in microsatellite stable colorectal cancer by promoting macrophage pro-inflammatory phenotype polarization - PMC [pmc.ncbi.nlm.nih.gov]

exploring the effects of Ido1-IN-5 on T-cell function

An In-Depth Technical Guide to Exploring the Effects of Ido1-IN-5 on T-Cell Function

Introduction

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint in the regulation of immune responses.[1][2] By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway, IDO1 exerts a potent immunosuppressive effect.[3][4] This is particularly relevant in the tumor microenvironment (TME), where cancer cells can exploit the IDO1 pathway to evade immune surveillance.[2] The resulting depletion of tryptophan and accumulation of its catabolites, collectively known as kynurenines, create a hostile environment for effector T-cells, leading to their anergy, apoptosis, and the promotion of regulatory T-cell (Treg) differentiation.[5][6][7]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on how to explore the effects of a novel and selective IDO1 inhibitor, this compound, on T-cell function. This compound presents a unique mechanism of action, targeting the apo-form of the IDO1 enzyme.[8][9][10] The purpose of this document is to provide a robust experimental framework, grounded in scientific integrity, to thoroughly characterize the immunomodulatory properties of this compound. We will delve into the scientific rationale behind experimental choices, provide detailed step-by-step protocols, and offer guidance on data analysis and interpretation.

Section 1: The IDO1 Pathway and Its Role in T-Cell Suppression

The catabolism of tryptophan by IDO1 is a key mechanism of immune suppression.[4] IDO1 is an intracellular heme-containing enzyme that is induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[3][11] Once expressed, IDO1 initiates the conversion of L-tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine.

The immunosuppressive effects of the IDO1 pathway are twofold:

-

Tryptophan Depletion: T-cells are highly sensitive to low levels of tryptophan.[1] Depletion of this essential amino acid in the local microenvironment activates the general control nonderepressible 2 (GCN2) kinase stress response pathway in T-cells.[4][5] This leads to a halt in the cell cycle, resulting in T-cell anergy (a state of non-responsiveness) and ultimately apoptosis.[5]

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites also contributes to immune suppression. Kynurenine can act as a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that, when activated in T-cells, can promote their differentiation into immunosuppressive regulatory T-cells (Tregs).[3][12] Furthermore, certain kynurenine metabolites have been shown to directly induce apoptosis in T-cells, particularly in Th1 cells.[8]

This dual mechanism of action makes the IDO1 pathway a powerful tool for inducing immune tolerance, a process that is hijacked by cancer cells to facilitate their growth and survival.[1][2]

Caption: Experimental workflow for assessing this compound effects on T-cells.

In Vitro T-cell Proliferation Assay

Rationale: This assay will determine if this compound can reverse the anti-proliferative effect of IDO1 on T-cells. T-cell proliferation is a hallmark of an effective immune response.

Methodology:

-

Cell Preparation:

-

Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Isolate CD3+ T-cells from PBMCs using magnetic-activated cell sorting (MACS).

-

Culture IDO1-expressing cells (e.g., IFN-γ-stimulated MDA-MB-231 breast cancer cells or dendritic cells).

-

-

CFSE Staining:

-

Label the isolated T-cells with Carboxyfluorescein succinimidyl ester (CFSE). CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation.

-

-

Co-culture Setup:

-

Plate the IDO1-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Add the CFSE-labeled T-cells to the wells containing the IDO1-expressing cells.

-

Include control wells with T-cells alone and T-cells with non-IDO1-expressing cells.

-

-

Treatment:

-

Add this compound to the co-culture wells at a range of concentrations (e.g., 0.1 nM to 10 µM) to determine the dose-response relationship.

-

Include a vehicle control (DMSO).

-

-

Incubation and Analysis:

-

Incubate the co-culture for 72-96 hours.

-

Harvest the T-cells and analyze CFSE fluorescence by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation.

-

Cytokine Profiling of T-cells